molecular formula C14H12ClF2N3O2S B3000377 1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034393-91-2

1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Katalognummer: B3000377
CAS-Nummer: 2034393-91-2
Molekulargewicht: 359.78
InChI-Schlüssel: UKVXPDMTIASKEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a structurally complex heterocyclic compound featuring a thiazole core linked to a pyrrolidine-2,5-dione moiety and a 3,4-difluorophenylamino substituent. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the thiazole and pyrrolidine-2,5-dione groups contribute to hydrogen-bonding interactions with biological targets .

Eigenschaften

IUPAC Name

1-[[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2S.ClH/c15-10-2-1-8(5-11(10)16)17-14-18-9(7-22-14)6-19-12(20)3-4-13(19)21;/h1-2,5,7H,3-4,6H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVXPDMTIASKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects. For instance, some thiazole derivatives can inhibit the growth of bacteria, fungi, or cancer cells, while others can modulate the activity of certain enzymes or receptors.

Biologische Aktivität

1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride (CAS No. 2034393-91-2) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClF2N3O2S, with a molecular weight of 359.78 g/mol. The structure features a thiazole ring, pyrrolidine dione moiety, and a difluorophenyl group, which are significant for its biological activity.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated its efficacy against various cancer cell lines.

Case Study: NCI 60 Cell Line Screen

  • Methodology : The compound was tested across a panel of 60 human tumor cell lines.
  • Results : It displayed an average growth inhibition rate with mean GI50 values indicating potent activity. Specific cell lines showed varying sensitivity levels:
    • COLO 205 (colon cancer) : Selectivity index (SI) = 9.24
    • Overall GI50 : Mean values were reported around 15.72 μM for growth inhibition.
Cell LineGI50 (μM)TGI (μM)Sensitivity Index
COLO 20515.7250.689.24
MCF-7 (breast)VariesVariesNot specified
MDA-MB-231VariesVariesNot specified

The compound's mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Immunofluorescence studies confirmed that it targets tubulin, causing multinucleation—a hallmark of mitotic catastrophe.

Structure-Activity Relationships (SAR)

The thiazole and pyrrolidine components are crucial for the compound's biological activity. Variations in substituents on the phenyl ring significantly affect potency and selectivity against different cancer types.

Comparative Analysis with Related Compounds

A comparative analysis with similar thiazole derivatives indicates that modifications in fluorination and substitution patterns can enhance cytotoxicity:

Compound NameStructure FeaturesIC50 (μM)
Compound A (Thiazole derivative)Substituted at position 452
Compound B (Pyrrolidine derivative)Unsubstituted>100
Target CompoundDifluorophenyl substitution15.72

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Thiazole ring : Acts as a central scaffold for functional group attachment.
  • Pyrrolidine-2,5-dione : A cyclic diketone that may confer conformational rigidity or serve as a hydrogen-bond acceptor.
  • 3,4-Difluorophenylamino group: Enhances bioavailability and target binding through fluorine’s electron-withdrawing effects and aromatic interactions.

Synthesis of such compounds typically involves multi-step protocols, including Paal-Knorr pyrrole formation and thiazole heterocyclization, as seen in structurally related analogs .

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Thiazole + Pyrrolidine-2,5-dione 3,4-Difluorophenylamino C₁₅H₁₃ClF₂N₃O₂S* ~364.8 (estimated) Fluorine-enhanced lipophilicity
1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride Thiazole + Pyrrolidine-2,5-dione 2,4-Dimethoxyphenylamino C₁₆H₁₈ClN₃O₄S 383.9 Methoxy groups increase solubility but reduce metabolic stability
1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride Thiazole + Pyrrolidine-2,5-dione p-Tolylamino (methylphenyl) C₁₅H₁₆ClN₃O₂S 337.8 Hydrophobic methyl group enhances membrane permeability
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Pyrazole + Triazole Multiple fluorophenyl groups C₂₅H₁₇F₃N₆S 490.5 Fluorine-rich structure with planar/non-planar conformational flexibility

Note: Molecular weight for the target compound is estimated based on analogs.

Key Findings :

Substituent Effects on Bioactivity: The 3,4-difluorophenylamino group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors compared to methoxy (electron-donating) or methyl (hydrophobic) substituents in analogs . Fluorinated phenyl groups, as seen in , improve target affinity and metabolic resistance due to strong C-F bond stability and reduced susceptibility to oxidative degradation .

Physicochemical Properties: The methoxy-substituted analog (C₁₆H₁₈ClN₃O₄S) has higher molecular weight and polarity, which may reduce blood-brain barrier penetration compared to the fluorine-rich target compound .

Synthetic Complexity: Compounds with multiple fluorinated aryl groups (e.g., ) require advanced heterocyclization techniques, such as chloroacylation and Paal-Knorr reactions, similar to methods described in .

Q & A

Q. Validation Steps :

  • Intermediate Characterization : Use HPLC-MS for tracking reaction progress.
  • Final Product Purity : Confirm via elemental analysis and 1^1H/13^13C NMR, ensuring absence of unreacted starting materials .

Basic: How can computational methods streamline the reaction design for this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example:

  • Reaction Feasibility : Calculate Gibbs free energy changes for key steps like thiazole cyclization or amide bond formation .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS to optimize dielectric environments for intermediates .
  • Experimental Feedback : Refine computational models using empirical data (e.g., reaction yields) to improve predictive accuracy .

Advanced: How can researchers resolve contradictory data on catalytic efficiency in solvent-dependent syntheses?

Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace moisture). Address this via:

Design of Experiments (DoE) : Use a fractional factorial design to isolate variables (e.g., solvent, temperature, catalyst loading) and identify interactions .

Statistical Analysis : Apply ANOVA to determine significant factors. For example, if DMF yields higher purity but lower solubility, optimize with a mixed solvent system (DMF/EtOH) .

Mechanistic Studies : Pair kinetics (e.g., rate constants) with computational solvation models to explain solvent effects .

Advanced: What strategies improve the heterocyclization efficiency of the thiazole ring?

Methodological Answer:
Key variables include:

Parameter Optimization Strategy Reference
Reagent Stoichiometry Use 1.2–1.5 equivalents of chloroacetonitrile to drive cyclization .
Catalyst Screen Lewis acids (e.g., ZnCl₂) to lower activation energy .
Reaction Time Monitor via TLC; extend time if intermediates persist beyond 2 hours .

Validation : Compare cyclization yields under varying conditions using GC-MS or 19^19F NMR .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1^1H/13^13C NMR : Assign peaks for the thiazole (δ 6.8–7.5 ppm) and pyrrolidine-dione (δ 2.5–3.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and N-H bonds (thiazole amine at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How can researchers elucidate the reaction mechanism for the hydrochloride salt formation?

Methodological Answer:

pH Titration : Track protonation sites (e.g., thiazole NH) using in situ 1^1H NMR at varying HCl concentrations .

Crystallography : Solve the crystal structure of the hydrochloride salt to confirm counterion placement .

Computational pKa Prediction : Compare calculated pKa values (e.g., using MarvinSketch) with experimental data to identify protonation pathways .

Advanced: What methodologies optimize scalability while maintaining yield?

Methodological Answer:

  • Process Intensification : Use flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve heat dissipation .
  • Green Chemistry Metrics : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .
  • Quality by Design (QbD) : Define a design space for critical parameters (temperature, stoichiometry) using risk assessment tools like Ishikawa diagrams .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.